molecular formula C18H15ClN2O3S B15098996 (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15098996
M. Wt: 374.8 g/mol
InChI Key: NOWDUMOBGWEGRW-YBEGLDIGSA-N
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Description

(5Z)-2-[(2-Chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a benzylidene moiety at position 5 and a substituted phenylamino group at position 2. The Z-configuration of the benzylidene double bond is critical for its structural stability and biological interactions. The compound features a 3-ethoxy-4-hydroxybenzylidene group, which introduces hydrogen-bonding capacity via the hydroxyl group and electron-donating effects from the ethoxy substituent.

Thiazolone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural modifications (e.g., substituents on the benzylidene and phenylamino groups) directly impacting their efficacy .

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-2-24-15-9-11(7-8-14(15)22)10-16-17(23)21-18(25-16)20-13-6-4-3-5-12(13)19/h3-10,22H,2H2,1H3,(H,20,21,23)/b16-10-

InChI Key

NOWDUMOBGWEGRW-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiazolone core, followed by the introduction of the chlorophenyl and ethoxy-hydroxybenzylidene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its chemical properties.

    Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it suitable for various industrial applications, including electronics and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. This interaction can lead to various effects, including inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Structural Confirmation

The compound’s Z-configuration is confirmed by ¹H NMR : A singlet at δ 7.92–7.95 ppm corresponds to the benzylidene =CH proton, consistent with Z-isomer stabilization via intramolecular hydrogen bonding . IR spectroscopy reveals characteristic peaks:

  • 3010 cm⁻¹ (N–H stretch),
  • 1710 cm⁻¹ (C=O),
  • 1591 cm⁻¹ (C=C),
  • 1144 cm⁻¹ (C–S) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound ID Benzylidene Substituent Phenylamino Substituent Key Differences
Target 3-Ethoxy-4-hydroxy 2-Chlorophenyl Enhanced H-bonding (OH group) and electron donation (ethoxy) .
6j () 2-Chloro 4-Nitrophenyl Nitro group increases electron-withdrawing effects, reducing solubility .
6e () 2-Chloro Phenyl Lack of chloro substituent on phenylamino reduces steric hindrance .
6h () 4-Fluoro 4-Nitrophenyl Fluorine’s electronegativity alters dipole moments and bioavailability .
6i () 2,4-Dichloro 4-Nitrophenyl Dichloro substitution enhances lipophilicity but may increase toxicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* MIC50 (μg/mL)*
Target C₁₈H₁₅ClN₂O₃S 386.84 2.8 Not reported
6j C₁₆H₁₀ClN₃O₃S 359.01 3.1 12.5 (E. coli)
6h C₁₆H₁₀FN₃O₃S 343.04 2.5 6.25 (S. aureus)

*Predicted using ChemSpider () and experimental data ().

  • Solubility : The target compound’s 3-ethoxy-4-hydroxy group improves aqueous solubility compared to 6j (nitro group) and 6i (dichloro) .
  • Bioactivity : Nitro-substituted analogues (e.g., 6j, 6h) show stronger antimicrobial activity, suggesting electron-withdrawing groups enhance target binding .

Q & A

Q. Table 1: Synthesis Conditions Comparison

MethodTemperatureTimeYieldPurity (HPLC)
Conventional Reflux100°C7 hr75%95%
Microwave-Assisted80°C45 min88%98%

Advanced Synthesis: How can regioselectivity challenges in benzylidene-thiazole formation be addressed?

Answer:
The Z-configuration of the benzylidene group (critical for bioactivity) is influenced by:

  • Steric Effects: Bulky substituents on the aldehyde (e.g., 3-ethoxy vs. 4-hydroxy) favor the Z-isomer due to reduced rotational freedom .
  • Reaction Solvent: Polar solvents (e.g., ethanol) stabilize the transition state, enhancing Z-selectivity.
  • Post-Synthesis Analysis: Use NOESY NMR to confirm the Z-configuration via spatial proximity of the benzylidene proton and thiazole protons .

Key Data:

  • NMR Shifts: Z-isomers show downfield shifts for the benzylidene proton (δ 7.8–8.2 ppm) due to conjugation with the thiazole ring .

Basic Characterization: Which techniques confirm structural integrity and purity?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign protons and carbons (e.g., benzylidene proton at δ ~8.0 ppm; thiazole C=O at ~170 ppm) .
    • IR: Confirm carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
  • Crystallography: Single-crystal X-ray diffraction (SHELXL refinement) resolves stereochemistry and hydrogen-bonding networks .

Q. Table 2: Key Spectral Data

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Thiazole C=O168–1701680
Benzylidene CH7.8–8.2-
Aromatic OH-3200

Advanced Characterization: How do computational tools enhance electronic property analysis?

Answer:

  • Multiwfn Software: Calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the 4-hydroxy group shows high electron density (ESP: −45 kcal/mol), critical for hydrogen bonding .
  • Hydrogen Bonding: Graph-set analysis (via CrystalExplorer) classifies interactions (e.g., R₂²(8) motifs in crystal packing), influencing solubility and stability .

Biological Activity: What assays evaluate kinase inhibition, and how do structural modifications alter activity?

Answer:

  • Kinase Assays: Use recombinant DYRK1A or CDK2 enzymes with ATPase activity measured via luminescence. IC₅₀ values correlate with substituent electronegativity:
    • Electron-Withdrawing Groups (e.g., Cl): Enhance binding to kinase ATP pockets (IC₅₀: 1.2 µM vs. 3.5 µM for non-halogenated analogs) .
  • SAR Insights:
    • Benzylidene Substituents: 3-Ethoxy-4-hydroxy groups improve water solubility and membrane permeability (logP: 2.1 vs. 3.5 for non-polar analogs) .

Q. Table 3: Activity vs. Substituents

Substituent (R)IC₅₀ (DYRK1A)logP
4-Hydroxy1.2 µM2.1
3,5-Dimethoxy3.5 µM3.8

Data Contradictions: How to resolve conflicting bioactivity results from different studies?

Answer:

  • Purity Checks: Use HPLC-MS to detect isomeric impurities (e.g., E-configuration contaminants) that reduce apparent activity .
  • Crystallographic Validation: Confirm Z-configuration via X-ray diffraction; E-isomers lack key hydrogen bonds, reducing potency .
  • Statistical Analysis: Apply ANOVA to batch data, identifying outliers due to solvent residues or crystallization variability .

Advanced SAR: What strategies optimize pharmacokinetics without compromising activity?

Answer:

  • Prodrug Design: Esterify the 4-hydroxy group (e.g., acetylated prodrug) to enhance bioavailability (t₁/₂: 6 hr vs. 2 hr for parent compound) .
  • Hybrid Molecules: Conjugate with pyrimidine or triazole moieties to target multiple kinases (e.g., CDK2/DYRK1A dual inhibition) .

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